ZofenoprilatN-EthylSuccinimide
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Overview
Description
ZofenoprilatN-EthylSuccinimide is a derivative of Zofenoprilat, an active metabolite of the prodrug Zofenopril. Zofenoprilat is known for its potent angiotensin-converting enzyme (ACE) inhibitory activity, which is utilized in the treatment of hypertension and heart failure . The compound this compound retains the core structure of Zofenoprilat but includes an N-ethyl succinimide moiety, potentially altering its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZofenoprilatN-EthylSuccinimide typically involves the derivatization of Zofenoprilat. One common method includes the reaction of Zofenoprilat with N-ethyl succinimide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ZofenoprilatN-EthylSuccinimide undergoes various chemical reactions, including:
Oxidation: The thiol group in Zofenoprilat can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the succinimide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol or other thiol-based reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives of this compound.
Reduction: Regeneration of the thiol form of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ZofenoprilatN-EthylSuccinimide has diverse applications in scientific research:
Chemistry: Used as a model compound to study ACE inhibition and thiol-disulfide chemistry.
Biology: Investigated for its effects on cellular signaling pathways involving ACE.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new ACE inhibitors with improved pharmacokinetic properties.
Mechanism of Action
ZofenoprilatN-EthylSuccinimide exerts its effects primarily through the inhibition of ACE. This enzyme converts angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The compound also exhibits antioxidant properties, which contribute to its cardioprotective effects .
Comparison with Similar Compounds
Similar Compounds
Zofenoprilat: The parent compound, known for its potent ACE inhibitory activity.
Captopril: Another ACE inhibitor with a similar thiol group but different pharmacokinetic properties.
Enalaprilat: A non-thiol ACE inhibitor with a different mechanism of action.
Uniqueness
ZofenoprilatN-EthylSuccinimide is unique due to its N-ethyl succinimide moiety, which may enhance its stability and bioavailability compared to Zofenoprilat. This modification could potentially lead to improved therapeutic outcomes in the treatment of hypertension and heart failure .
Properties
Molecular Formula |
C21H26N2O5S2 |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-[3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28) |
InChI Key |
LBNKOWANPJZWMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 |
Origin of Product |
United States |
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